Dihydrogentrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydrogentrifluoride is a chemical compound that is often used in the form of tetrabutylammonium dihydrogentrifluoride . It has a molecular formula of C16H38F3N and a molecular weight of 301.48 g/mol .

Synthesis Analysis

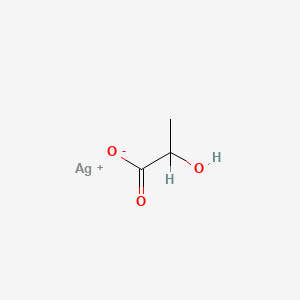

Tetrabutylammonium dihydrogentrifluoride can be synthesized through the reaction of equivalent quantities of (triphenylphosphine)gold chloride and silver fluoride . Another method involves the addition of HF to activated carbon–carbon triple bonds, leading to functional fluoroalkenes .

Chemical Reactions Analysis

Dihydrogentrifluoride can participate in various chemical reactions. For instance, it can be used as a reagent for the addition of HF to activated carbon–carbon triple bonds, leading to functional fluoroalkenes . It can also be used in the hydrofluorination of electrophilic alkynes .

Aplicaciones Científicas De Investigación

Use in Phase Transfer Catalysis : Dihydrogentrifluoride is used in phase transfer catalysis for promoting organic reactions. It is especially noted for its role in the generation of trifluoro- and trichloroacetamidide, and reactions of these azaanions with bromocarboxylic esters and epoxides, producing protected α-amino acids and β-amido alcohols. Dihydrogentrifluoride also acts as a hydrofluorinating agent under these conditions (Albanese et al., 1999).

Halofluorination of Alkenes : It has been used in the regio-, stereo-, and chemoselective halofluorination of alkenes, employing N-haloamides and tetrabutylammonium dihydrogentrifluoride. This process has successfully transformed F-I adducts into fluoroalkenes (Kuroboshi & Hiyama, 1991).

Synthesis of Trifluoromethylamines : In a process involving tetrabutylammonium dihydrogentrifluoride and an N-halo imide, trifluoromethylamines are synthesized from dithiocarbamates under mild conditions. This method also applies to the synthesis of trifluoromethyl-substituted adenosine (Kanie et al., 1998).

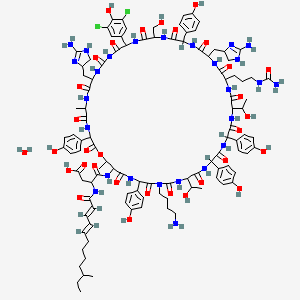

Study of Crystal Structure : Dihydrogentrifluoride anions have been examined in the crystal structures of certain compounds. For instance, CsH2F3 and NMe4H2F3 crystals contain dihydrogentrifluoride anions, which are bent in shape and have specific F···F distances (Troyanov et al., 2005).

Selective Halofluorination with Tetrabutylphosphonium Dihydrogentrifluoride : This compound, in combination with N-halosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin, has been used to convert alkenes to halofluorides in a highly regio-, stereo-, and chemoselective manner (Uchibori et al., 1993).

Investigation in Metal Hydride Reactions : The dihydrogen bond, involving an interaction between a metal or main-group hydride and a protic hydrogen moiety, is crucial in certain reactions of metal hydrides. This interaction is important for understanding the structure, energetics, and implications in various stoichiometric and catalytic reactions (Belkova et al., 2016).

Ring-Opening of Epoxides : Potassium dihydrogen trifluoride has been shown to be an effective reagent for the ring-opening reaction of epoxides, providing fluorohydrins in a regio- and stereo-selective manner (Tamura et al., 1995).

Propiedades

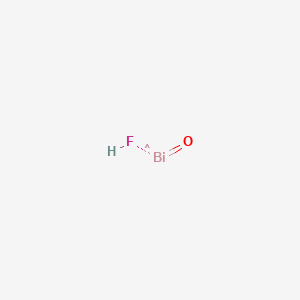

IUPAC Name |

fluoride;dihydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH/h3*1H/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSQSQMTEKFKDX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

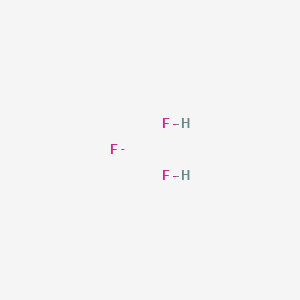

F.F.[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3H2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

59.011 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrogentrifluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)